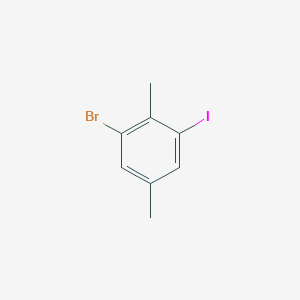
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a diphenyl group, which consists of two phenyl rings. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine typically involves the formation of the dioxolane ring followed by the introduction of the diphenyl and ethanamine groups. One common method involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with diphenylmethanol and methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, hydroxyl groups
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
作用機序
The mechanism of action of N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. Molecular docking studies have shown that the compound can interact with α1 and 5-HT1A receptors, which are involved in regulating mood, cognition, and other neurological functions .
類似化合物との比較
Similar Compounds
(±)-1: Previously studied as α1 and 5-HT1A ligands.
®-flesinoxan: A potent 5-HT1A agonist.
(S)-WB 4101: An α1d antagonist.
Uniqueness
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine stands out due to its unique combination of a dioxolane ring and diphenyl group, which contribute to its distinct chemical and biological properties. Unlike other similar compounds, it exhibits poor stereoselectivity, making it equally potent at both α1 and 5-HT1A receptor systems .
特性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
N-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C19H23NO2/c1-3-20(2)14-18-15-21-19(22-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,3,14-15H2,1-2H3 |
InChIキー |
LHZROMFWLDQNSZ-UHFFFAOYSA-N |
正規SMILES |
CCN(C)CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
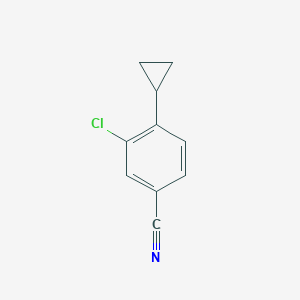
![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)
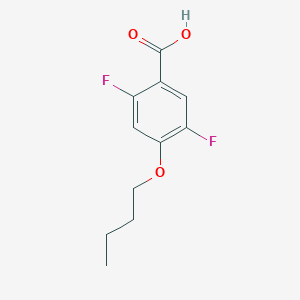
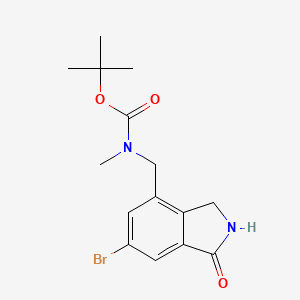
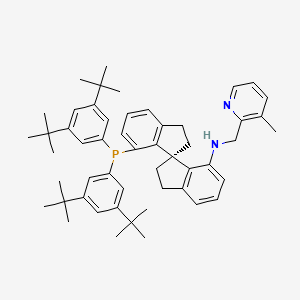
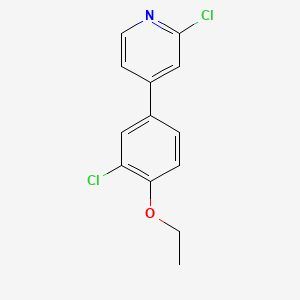

![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)

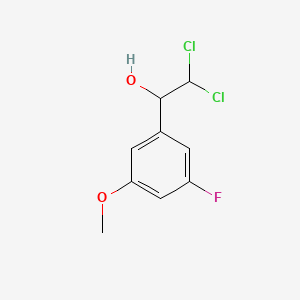
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)
